molecular formula C29H24BrClN4O2 B2711234 1-(4-bromophenyl)-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide CAS No. 397266-40-9

1-(4-bromophenyl)-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide

Cat. No. B2711234
CAS RN: 397266-40-9
M. Wt: 575.89
InChI Key: KBCQWIVQUMUUGG-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide is a useful research compound. Its molecular formula is C29H24BrClN4O2 and its molecular weight is 575.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis and study of the structural framework of derivatives closely related to 1-(4-bromophenyl)-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide have demonstrated significant antiviral activity. Specifically, these derivatives have been evaluated for their efficacy against the Flu A H1N1 California/07/2009 virus, showcasing their potential as antiviral agents. The research conducted at the Southern Research Institute in Birmingham, Alabama, has found these compounds to exhibit high levels of antiviral activity, measured by EC50, IC50, and SI values within a concentration range of 0.1 – 100 μg/mL. This highlights the compound's relevance in the development of new antiviral drugs, leveraging its structural uniqueness and biological activity (Demchenko et al., 2019).

Antitumor Potential

Research into the chemistry and synthesis of imidazotetrazines, which share a structural resemblance to the azulene derivatives, has shown these compounds to possess broad-spectrum antitumor activity. This includes curative activity against L-1210 and P388 leukemia, suggesting a potential pathway for the compound's modification into effective antitumor agents. The transformation of these compounds into prodrug forms, like the acyclic triazene modifications, illustrates the compound's versatility and potential in cancer therapy (Stevens et al., 1984).

Applications in Radiotracer Development

The feasibility of utilizing related compounds for the synthesis of radiotracers, particularly for studying CB1 cannabinoid receptors in the brain via positron emission tomography, has been demonstrated. These studies underscore the compound's utility in neuroscientific research, contributing to our understanding of cannabinoid receptor distribution and function in the brain. The synthesis of such radiotracers, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, showcases the compound's potential in enhancing neuroimaging techniques and providing insights into neurological conditions (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

2-(4-bromophenyl)-N-(4-chlorophenyl)-6-(4-methoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24BrClN4O2/c1-37-23-15-7-18(8-16-23)25-24-4-2-3-17-34-27(19-5-9-20(30)10-6-19)33-35(29(24)34)26(25)28(36)32-22-13-11-21(31)12-14-22/h5-16H,2-4,17H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCQWIVQUMUUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C4=C2CCCCN4C(=N3)C5=CC=C(C=C5)Br)C(=O)NC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide

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